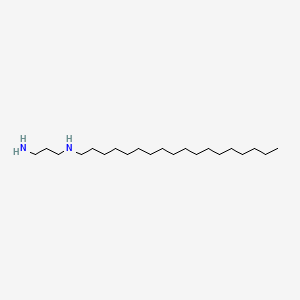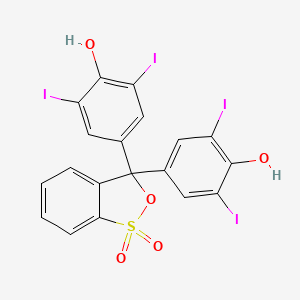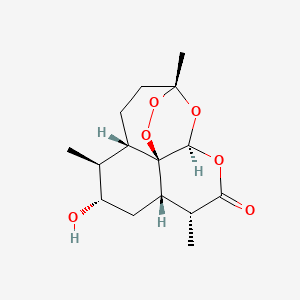
6-Iodoacetamidofluorescein
Overview
Description
6-Iodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent label . It is a sulphhydryl-specific fluorescent dye that can be used to selectively label the -SH groups of nuclear matrix polypeptides and proteins . It has a molecular weight of 515.25 .
Molecular Structure Analysis
The molecular structure of 6-Iodoacetamidofluorescein is complex, with a molecular weight of 515.25 . It contains iodine, nitrogen, oxygen, and other elements .Physical And Chemical Properties Analysis
6-Iodoacetamidofluorescein is a solid substance . Its emission (Em) is 525 and its excitation (Ex) is 488 .Relevant Papers One relevant paper mentioned in the search results is “Probing the sulfhydryl groups of nuclear matrix proteins with 6-iodoacetamidofluorescein” by Martelli AM, et al . Another is “Changes in nucleosome structure and histone H3 accessibility. Iodoacetamidofluorescein labelling after treatment with phosphatidylserine vesicles” by Cocco L, et al . These papers could provide more detailed information on the use and properties of 6-Iodoacetamidofluorescein.
Scientific Research Applications
Thiol-Reactive Fluorescent Label
6-IAF is a thiol-reactive fluorescent label . It can react with thiol groups in various biological molecules, making it a useful tool for labeling and tracking these molecules in various research applications .
Förster Resonance Energy Transfer (FRET) Studies
6-IAF acts as an acceptor fluorophore in FRET studies . FRET is a distance-dependent interaction between the electronic excited states of two dye molecules, a donor and an acceptor . 6-IAF, with its excitation and emission maxima of 347 and 530 nm respectively, can be used in combination with appropriate donor fluorophores for FRET studies .
Labeling Actin
6-IAF has been used to label actin, a protein that forms the cytoskeleton of all eukaryotic cells . This allows researchers to visualize and study the dynamics of actin filaments in cells .
Labeling Microtubule-Associated Proteins
Microtubule-associated proteins regulate the stability and function of microtubules, which are part of the cell’s cytoskeleton . 6-IAF can label these proteins, aiding in the study of their roles in cell structure and function .
Labeling Histones
Histones are proteins that help package DNA into a compact, organized form. 6-IAF can label histones, which can be useful in studying chromatin structure and gene expression .
Bioconjugation
The thiol-reactive 6-IAF can be used to produce bioconjugates with the 5-isomer of fluorescein . This can be useful in creating fluorescent probes for biological research .
properties
IUPAC Name |
N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDPEKZBFANDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223488 | |
| Record name | 6-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoacetamidofluorescein | |
CAS RN |
73264-12-7 | |
| Record name | 6-Iodoacetamidofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B1216896.png)





![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidate](/img/structure/B1216905.png)
![(10-Hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl) acetate](/img/structure/B1216906.png)
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)

